

Technical Guide: TRITC Molecular Characterization & Bioconjugation[1]

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Compound of Interest

Compound Name: *Tetramethylrhodamine isothiocyanate*

CAS No.: *107347-53-5*

Cat. No.: *B1140515*

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Executive Summary

Tetramethylrhodamine Isothiocyanate (TRITC) is a bright, orange-fluorescent rhodamine derivative widely used in flow cytometry, microscopy, and protein labeling.[1][2][3] While often treated as a generic reagent, its successful application requires precise knowledge of its isomeric composition and salt form, which directly alter molecular weight calculations and stoichiometry.[2]

This guide provides a validated technical framework for researchers to characterize, conjugate, and quality-control TRITC-labeled biomolecules.[1][2]

Part 1: Chemical Identity & Physical Properties

The "Identity Crisis": Molecular Weight Variations

In drug development and quantitative labeling, using the generic molecular weight (MW) for TRITC often leads to stoichiometric errors.[2] TRITC is commercially available in multiple

forms. You must verify the specific form on your Certificate of Analysis (CoA) before calculating molar excess.[2]

Parameter	TRITC (Zwitterion / Inner Salt)	TRITC (Hydrochloride Salt)
Formula		
Molecular Weight	443.52 g/mol	~479.98 g/mol
CAS Number	95197-95-8	Varies by isomer
Appearance	Dark red/purple powder	Red/orange powder
Solubility	DMSO, DMF, Methanol	DMSO, DMF, Methanol

Isomerism: 5-isomer vs. 6-isomer

TRITC is synthesized as a mixture of two isomers based on the position of the isothiocyanate ($\text{N}=\text{C}=\text{S}$) group on the bottom benzene ring.[1][3]

- Mixed Isomers: Most common commercial grade.[1][2] Suitable for general immunofluorescence.[2]
- Single Isomers (5-isomer or 6-isomer): Required for high-resolution techniques (e.g., FRET, HPLC purification of conjugates) where strict structural homogeneity is necessary to prevent peak broadening.[1][2]

Photophysical Specifications

- Excitation Max (): 550–555 nm (Green laser compatible)[1]
- Emission Max (): 570–580 nm[1]
- Extinction Coefficient (

): 65,000

(at 555 nm)[1][2][4]

- Correction Factor (

): 0.34 (The absorbance contribution of TRITC at 280 nm)[1][2][4]

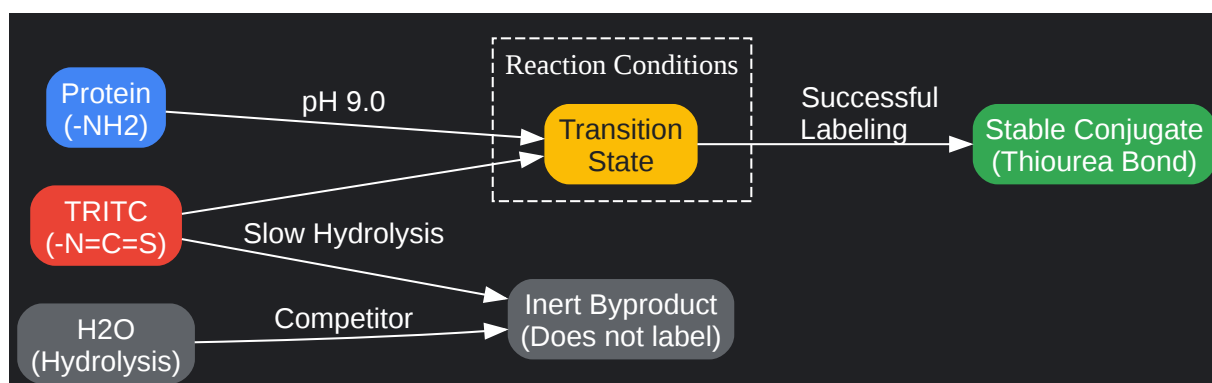
Part 2: Bioconjugation Chemistry

Mechanism of Action

The isothiocyanate group (-N=C=S) reacts specifically with primary amines (

) found on Lysine residues and the N-terminus of proteins.[1][2] This nucleophilic attack results in a stable thiourea bond.[2]

Critical Control Point: The reaction competes with hydrolysis.[2] In aqueous solution, the isothiocyanate group can react with water to form a carbamate, which spontaneously decarboxylates into a non-reactive amine. This highlights the necessity of anhydrous storage and rapid mixing during the protocol.[2]



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Figure 1: The kinetic competition between successful thiourea bond formation and hydrolysis. High pH favors the deprotonated amine (nucleophile), pushing the equilibrium toward conjugation.[1]

Part 3: Validated Labeling Protocol

Standardized for 1 mg of IgG antibody.[1][2]

Reagents

- labeling Buffer: 0.1 M Sodium Carbonate/Bicarbonate, pH 9.[2]0. (Do NOT use PBS or Tris; Tris contains amines that will scavenge the dye).[1][2]
- TRITC Stock: 10 mg/mL in anhydrous DMSO. Prepare immediately before use.
- Purification: Desalting column (e.g., PD-10) or Dialysis cassette (10K MWCO).

Step-by-Step Workflow

- Buffer Exchange: If the protein is in Tris or contains Sodium Azide, dialyze it into the Labeling Buffer.[2] Adjust protein concentration to 2–5 mg/mL.
- Calculations: Target a 15–20 molar excess of TRITC for antibodies.
 - Mass of Antibody: 1 mg ($\frac{1 \text{ mg}}{150 \text{ kDa}}$ mol for IgG MW 150kDa).[1][2]
 - Target Dye Moles: $\frac{1 \text{ mg}}{150 \text{ kDa}} \times 20$ mol.[1][2]
 - Mass of TRITC: $\frac{1 \text{ mg}}{150 \text{ kDa}} \times 20 \times 374 \text{ g/mol}$.[1]
 - Volume of Stock: $\frac{\frac{1 \text{ mg}}{150 \text{ kDa}} \times 20 \times 374 \text{ g/mol}}{10 \text{ mg/mL}}$ of 10 mg/mL stock.[2]
- Conjugation: Slowly add the calculated TRITC volume to the protein solution while gently vortexing.
- Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark.

- Quenching (Optional): Add 50 of 1M Tris (pH 8.0) to stop the reaction.
- Purification: Pass the reaction mixture through a desalting column equilibrated with PBS to remove free dye. The conjugate will elute first (fast band).[1][2]

Part 4: Quality Control & Troubleshooting

Determining Degree of Labeling (DOL)

The most critical metric for conjugate quality is the DOL (Dye-to-Protein Ratio).[1][2]

The Formula:

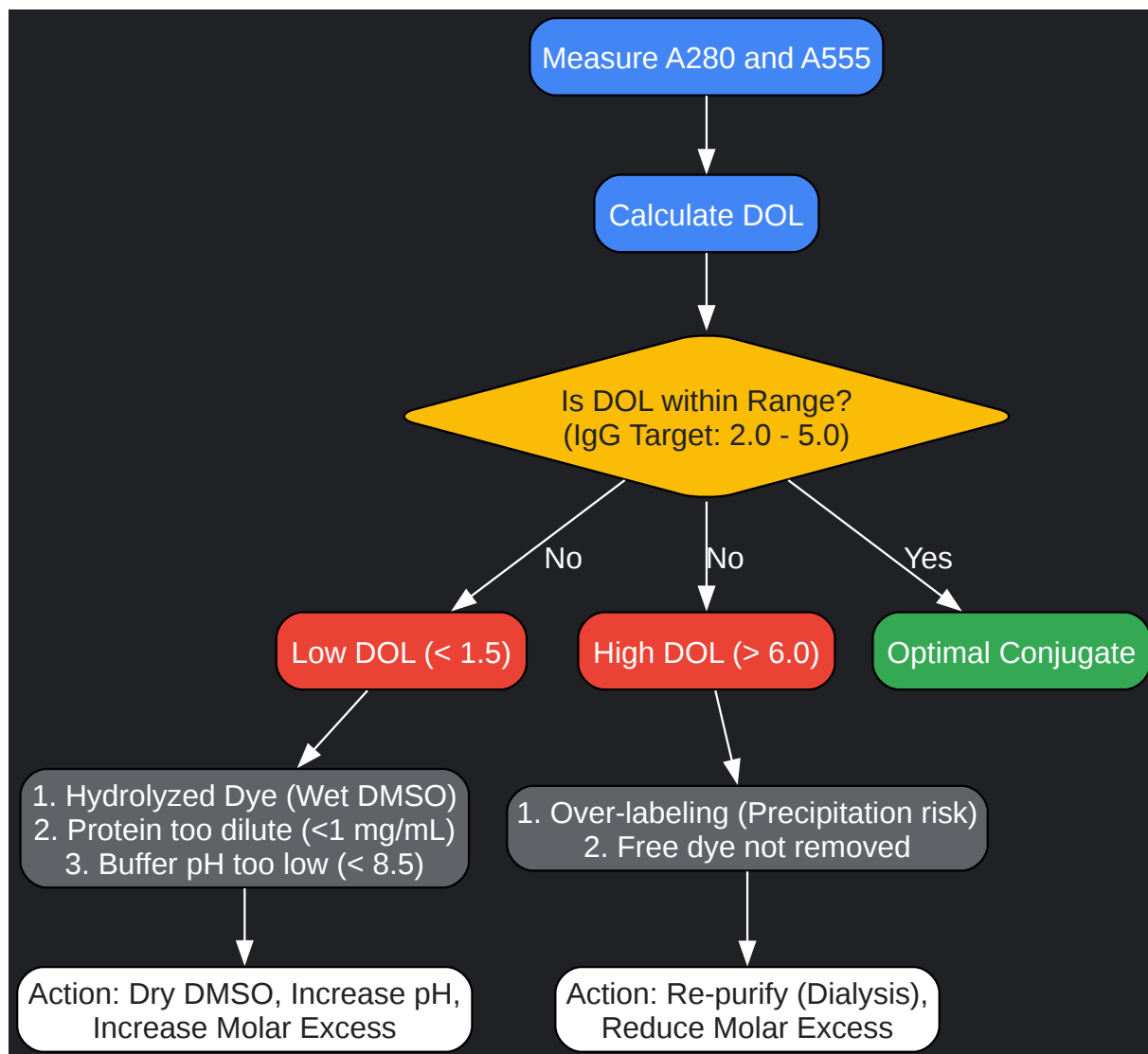
[1]

Where:

- = Absorbance of conjugate at 555 nm.[1]
- = Absorbance of conjugate at 280 nm.[1][2][5][6]
- = Correction Factor (0.34).[1][2]
- = 65,000
- .[1]
- = ~150,000 (for IgG).[1][2]

Troubleshooting Decision Tree

Use this logic flow to diagnose labeling failures.



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Figure 2: Diagnostic workflow for evaluating TRITC-protein conjugates.

References

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